molecular formula C9H14N2 B1645922 1-(4-(Aminomethyl)phenyl)-N-methylmethanamine

1-(4-(Aminomethyl)phenyl)-N-methylmethanamine

Cat. No. B1645922
M. Wt: 150.22 g/mol
InChI Key: CKEVGNUTTFYTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Aminomethyl)phenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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properties

Product Name

1-(4-(Aminomethyl)phenyl)-N-methylmethanamine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

[4-(methylaminomethyl)phenyl]methanamine

InChI

InChI=1S/C9H14N2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5,11H,6-7,10H2,1H3

InChI Key

CKEVGNUTTFYTTI-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)CN

Canonical SMILES

CNCC1=CC=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (1.8 g, 44.5 mmol, 3.5 equiv) was added portionwise to a solution of N-mono(Boc)-p-xylylenediamine in tetrahydrofuran (100 mL) at 0° C. Gas evolution was observed. The grey suspension was stirred at 23° C. for 2 h, by which time gas evolution had ceased. The reaction mixture was refluxed for 16 h, then carefully quenched at 0° C. by the dropwise addition of water (1.8 mL). Gas evolution was seen. 15% Aqueous sodium hydroxide (1.8 mL) and water (5.4 mL) was added dropwise to the suspension at 23° C. The mixture was stirred at 23° C. for 0.5 h, then filtered. The filter cake was washed with tetrahydrofuran and dichloromethane. The filtrate was concentrated, providing crude N-mono(methyl)-p-xylylenediamine (0.68 g) as a yellow oil.
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